REACTION_CXSMILES
|
C([N:8]([CH:20]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[O:18][CH3:19])C1C=CC=CC=1>[Pd].C(O)C>[CH3:19][O:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[CH2:9][NH:8][CH:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:26]([O:28][CH2:29][CH3:30])=[O:27]
|
Name
|
diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate
|
Quantity
|
0.149 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC1=C(C=C(C=C1)OC)OC)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC(C(=O)OCC)C(=O)OCC)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |